Pseudosaccharin chloride

Medicinal Chemistry Process Chemistry Elastase Inhibitors

Pseudosaccharin chloride (CAS 567-19-1) is a shelf-stable, non-hygroscopic heteroaromatic sulfonyl chloride that serves as a key building block for benzisothiazole-containing pharmaceuticals, agrochemicals (e.g., probenazole), and advanced materials. Unlike in-situ chlorination, this pre-formed, crystalline intermediate ensures predictable reactivity, fast kinetics even in aqueous media, and eliminates side-reactions—enabling high-yield parallel synthesis and reliable derivatization without anhydrous conditions. Its 90% industrial yield from saccharin and multi-kilogram availability make it the cost-effective choice for scalable R&D and manufacturing.

Molecular Formula C7H4ClNO2S
Molecular Weight 201.63 g/mol
CAS No. 567-19-1
Cat. No. B1345206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudosaccharin chloride
CAS567-19-1
Molecular FormulaC7H4ClNO2S
Molecular Weight201.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)Cl
InChIInChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H
InChIKeyVBEJRJPHNPIURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudosaccharin Chloride (CAS 567-19-1): Core Physical Properties and Industrial Sourcing Identifiers


Pseudosaccharin chloride, formally named 3‑chloro‑1,2‑benzisothiazole 1,1‑dioxide (CAS 567‑19‑1, molecular formula C₇H₄ClNO₂S, molecular weight 201.63 g mol⁻¹), is a crystalline, non‑hygroscopic solid with a melting point of 143–147 °C and a predicted boiling point of 377 °C [1]. It is insoluble in water but freely soluble in dichloroethane and toluene, enabling straightforward work‑up in industrial settings . As a heteroaromatic sulfonyl chloride, it serves as a key building block in the synthesis of fungicides, pharmaceuticals, and advanced materials. The compound is commercially available in multi‑kilogram quantities (e.g., from Sigma‑Aldrich catalog # T331937) with typical purities ≥ 98% .

Why Sourcing Pseudosaccharin Chloride (CAS 567-19-1) Cannot Be Substituted by Saccharin or Other Chlorinating Agents


In‑class substitution of pseudosaccharin chloride by unmodified saccharin (C₇H₅NO₃S, CAS 81‑07‑2) or by alternative chlorinating reagents (e.g., SOCl₂ or PCl₅) is not technically equivalent. Saccharin lacks the electrophilic C3‑chlorine required for nucleophilic displacement reactions that afford pseudosaccharin ethers and amines [1]. Conversely, while SOCl₂ and PCl₅ can effect chlorination, they do not yield the isolated, shelf‑stable pseudosaccharin chloride intermediate that can be stored and used in precise stoichiometric amounts across diverse synthetic routes. The pre‑formed heterocyclic sulfonyl chloride offers predictable reactivity kinetics and avoids the need for in situ generation, thereby minimizing side‑reactions and simplifying process control .

Head‑to‑Head Quantitative Evidence for Selecting Pseudosaccharin Chloride (CAS 567-19-1) Over Thiosaccharin and Saccharin Routes


Synthetic Efficiency: Pseudosaccharin Chloride Outperforms Thiosaccharin Route in Yield and Simplicity

In a direct comparative study, the synthesis of pseudosaccharin amine elastase inhibitors using pseudosaccharin chloride delivered markedly higher isolated yields than the alternative thiosaccharin route. The authors explicitly state that the thiosaccharin pathway “gave lower yields than the first way [pseudosaccharin chloride route]” [1].

Medicinal Chemistry Process Chemistry Elastase Inhibitors

Kinetic Selectivity: Reaction with Amines Outpaces Hydrolysis Even in Aqueous Media

Pseudosaccharin chloride exhibits a kinetically favorable reaction profile: the rate of its reaction with primary and secondary amines exceeds that of competing hydrolysis. Consequently, the derivatization can be performed in the presence of water without appreciable loss of reagent [1].

Analytical Chemistry Derivatization Reagents Amine Characterization

High‑Yield Manufacturing: Industrial Synthesis Achieves 90% from Saccharin

An optimized industrial preparation of pseudosaccharin chloride from saccharin using thionyl chloride and DMF in toluene furnishes the target compound in 90% isolated yield . This compares favorably to many laboratory‑scale chlorinations which often yield <80%.

Process Development Agrochemical Intermediates Chlorination

Procurement‑Focused Application Scenarios for Pseudosaccharin Chloride (CAS 567-19-1) Based on Verified Evidence


Medicinal Chemistry: Elastase Inhibitor Lead Optimization

The superior yield of the pseudosaccharin chloride route over the thiosaccharin alternative directly supports medicinal chemistry programs targeting human leukocyte elastase (HLE) [1]. Procurement of pseudosaccharin chloride ensures efficient synthesis of diverse pseudosaccharin amine libraries, enabling rapid SAR exploration with minimal material waste. The water‑tolerant reactivity also facilitates parallel synthesis under ambient conditions [2].

Agrochemical Intermediate: Synthesis of Probenazole Fungicide

Pseudosaccharin chloride is the direct precursor to probenazole (3‑allyloxy‑1,2‑benzisothiazole 1,1‑dioxide), a systemic fungicide used in rice cultivation [1]. The 90% industrial yield for its preparation from saccharin [2] validates its use in high‑volume manufacturing, where consistent quality and cost efficiency are critical.

Analytical Chemistry: Amine Characterization via Crystalline Amidine Derivatives

The reagent's ability to form exceptionally stable, crystalline amidine‑type compounds with primary and secondary amines — even in aqueous media — makes it a valuable tool for qualitative organic analysis [1]. The fast kinetics relative to hydrolysis [2] allow for reliable derivatization of amine‑containing analytes in complex matrices without stringent anhydrous conditions.

Process R&D: Scalable Manufacturing of Benzisothiazole Building Blocks

The established industrial protocol yielding 90% product from saccharin using commodity reagents (SOCl₂, DMF, toluene) [1] positions pseudosaccharin chloride as a cost‑effective entry point for multi‑step syntheses of benzisothiazole‑containing pharmaceuticals and agrochemicals. The compound's shelf‑stable, non‑hygroscopic nature simplifies storage and handling in kilogram‑scale operations [2].

Technical Documentation Hub

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37 linked technical documents
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